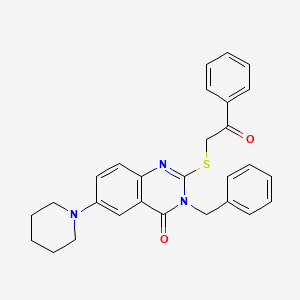
3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one” is a complex organic molecule that contains several functional groups. The benzyl group is a common substituent in organic chemistry, often used to increase the lipophilicity of a molecule. The phenacyl group is a type of carbonyl group, which can participate in various chemical reactions. The sulfanyl group is a type of sulfur-containing group, which can contribute to the reactivity and stability of the molecule. The piperidinyl group is a type of nitrogen-containing ring, which can contribute to the basicity and nucleophilicity of the molecule. The quinazolinone group is a type of heterocyclic compound, which can contribute to the aromaticity and stability of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the desired final product. For example, quinazolinones can be synthesized from anthranilic acid and formamide . Piperidine derivatives can be synthesized from various starting materials, including amino acids and aldehydes .Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Activities
Research on Mannich bases of benzoxazolinones, compounds structurally related to quinazolinones, has shown promising analgesic and anti-inflammatory activities. Such studies often focus on evaluating the compounds' effectiveness in various bioassays, such as carrageenan-induced hind paw edema and p-benzoquinone-induced abdominal constriction tests in mice. The presence of specific substituents, such as electron-withdrawing groups, has been linked to enhanced activities, indicating the potential for similar quinazolinone derivatives to possess therapeutic applications in pain and inflammation management (Köksal et al., 2007).
Anti-tubercular Agents
The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as effective against Mycobacterium tuberculosis. This suggests the potential of quinazolinone derivatives in tuberculosis drug discovery. The exploration of structure-activity relationships around the quinazolinone core could lead to the identification of potent anti-tubercular agents, providing a path for developing new treatments for this infectious disease (Odingo et al., 2014).
Catalysis and Synthetic Applications
Quinazolinone derivatives have been explored for their utility in catalysis, such as in the efficient synthesis of other heterocyclic compounds. For example, Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid have shown promise as novel catalysts. This indicates the potential of quinazolinone derivatives in facilitating chemical reactions, particularly in the synthesis of complex organic molecules, showcasing their importance in organic chemistry and material science (Ghorbani‐Choghamarani & Azadi, 2015).
Photophysical Properties
Studies on naphthalimides with piperazine substituents, related to the structural motif of the compound , have focused on their luminescent properties and potential for photo-induced electron transfer. Such research suggests applications in developing optical materials, sensors, and probes, where the specific electronic properties of quinazolinone derivatives could be harnessed for technological and diagnostic purposes (Gan et al., 2003).
Propiedades
IUPAC Name |
3-benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c32-26(22-12-6-2-7-13-22)20-34-28-29-25-15-14-23(30-16-8-3-9-17-30)18-24(25)27(33)31(28)19-21-10-4-1-5-11-21/h1-2,4-7,10-15,18H,3,8-9,16-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDTLCAYLGSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

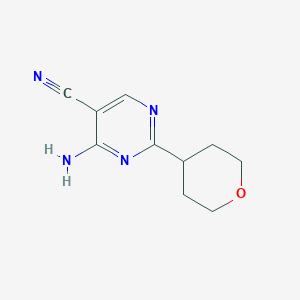

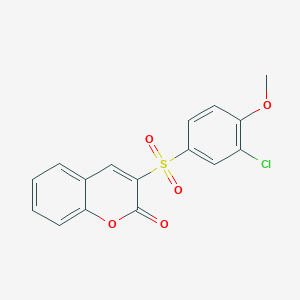
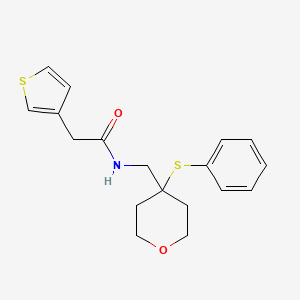
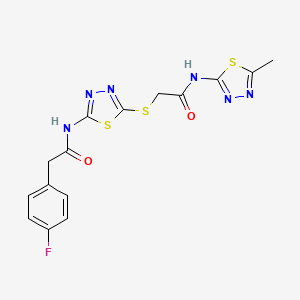

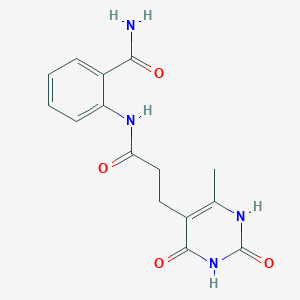
![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide](/img/structure/B2974752.png)
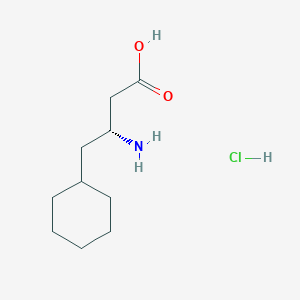
![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2974754.png)
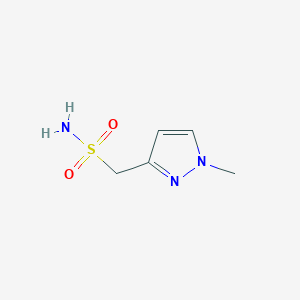
![(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2974758.png)
![ethyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2974760.png)